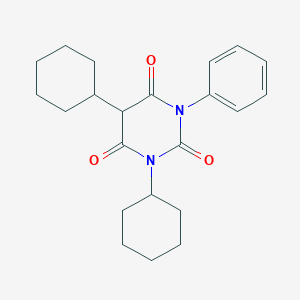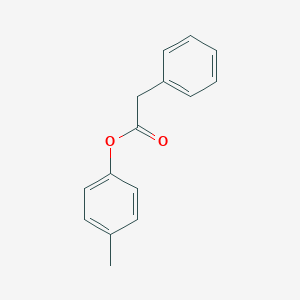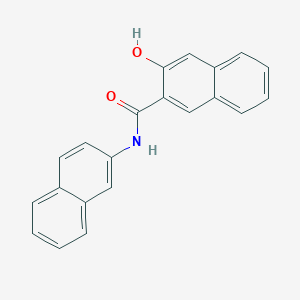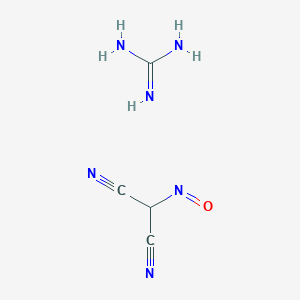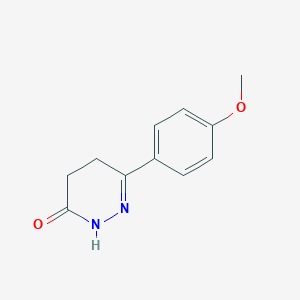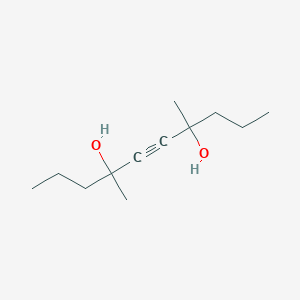
n-Butildimetilsilano
Descripción general
Descripción
n-Butyldimethylsilane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and characterization of silane derivatives. For instance, the synthesis of polydimethylsiloxane derivatives with various functional end groups is described, which involves processes that might be applicable to the synthesis of n-Butyldimethylsilane .
Synthesis Analysis
The papers provided do not specifically mention n-Butyldimethylsilane, but they do detail synthetic routes for related silane and siloxane compounds. For example, the synthesis of α-butyl-ω-N,N-dihydroxyethylaminopropylpolydimethylsiloxane involves a multi-step process including hydroxyl protection, alkylation, anionic ring-opening polymerization, hydrosilylation, and deprotection . Similarly, the synthesis of α-butyl-omega-{3-[2-hydroxy-3-(N-methyl-N-hydroxyethylamino)propoxy]propyl}polydimethylsiloxane is achieved through anionic ring-opening polymerization, hydrosilylation, and epoxy addition . These methods could potentially be adapted for the synthesis of n-Butyldimethylsilane by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of n-Butyldimethylsilane is not analyzed in the provided papers. However, the papers do describe the characterization of synthesized compounds using techniques such as FTIR, 1H NMR, 13C NMR, and gel permeation chromatography . These techniques could be employed to analyze the molecular structure of n-Butyldimethylsilane, should it be synthesized.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions specifically involving n-Butyldimethylsilane. However, they do mention the use of hydrosilylation, a reaction that is commonly used in the synthesis of silane compounds . This suggests that n-Butyldimethylsilane could potentially undergo similar reactions, which could be explored in further research.
Physical and Chemical Properties Analysis
The physical and chemical properties of n-Butyldimethylsilane are not covered in the provided papers. Nonetheless, the papers do discuss the characterization of related compounds, which includes the analysis of their physical and chemical properties through various analytical techniques . These techniques and analyses provide a foundation for understanding how one might go about analyzing the properties of n-Butyldimethylsilane.
Aplicaciones Científicas De Investigación
Catálisis Avanzada
Los compuestos a base de silicio como el n-Butildimetilsilano se utilizan a menudo en la catálisis avanzada . Las propiedades únicas de estos compuestos pueden mejorar la eficiencia de los procesos catalíticos, lo que lleva a tasas de reacción y rendimientos de productos mejorados .
Administración de Fármacos
Las nanopartículas de sílice funcionalizadas, que pueden producirse utilizando compuestos a base de silicio, han demostrado ser prometedoras en aplicaciones de administración de fármacos . Estas nanopartículas se pueden diseñar para transportar agentes terapéuticos y entregarlos a ubicaciones específicas en el cuerpo .
Aplicaciones Biomédicas
En el campo biomédico, las nanopartículas a base de sílice se utilizan para diversos fines, como la imagenología, el diagnóstico y la terapéutica . La versatilidad de estas nanopartículas permite una amplia gama de aplicaciones, lo que las convierte en una herramienta valiosa en la investigación biomédica .
Remediación Ambiental
Los materiales a base de sílice también se utilizan en la remediación ambiental . Estos materiales pueden ayudar a eliminar los contaminantes del medio ambiente, contribuyendo a un aire y agua más limpios .
Tratamiento de Aguas Residuales
En el tratamiento de aguas residuales, los materiales a base de sílice se pueden utilizar para eliminar sustancias nocivas del agua . Esto puede ayudar a mejorar la calidad del agua y hacerla segura para su uso
Safety and Hazards
Mecanismo De Acción
Target of Action
n-Butyldimethylsilane, with the chemical formula C6H16Si , is an organohydridosilane . It is primarily used as a chemical intermediate in various industrial processes
Action Environment
Safety data sheets suggest that it is ahighly flammable liquid and vapor , indicating that its stability and reactivity may be influenced by factors such as temperature and the presence of ignition sources.
Propiedades
InChI |
InChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSARRMUXPDGJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373812 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001-52-1 | |
| Record name | butyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



